molecular formula C16H19NO B12501376 1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine

Cat. No.: B12501376
M. Wt: 241.33 g/mol
InChI Key: STIZWHYRVMAUBQ-UHFFFAOYSA-N
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Description

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of an ethylphenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-ethylphenol with 4-fluoronitrobenzene to form 4-(4-ethylphenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-ethylphenoxy)aniline, which is subsequently reacted with formaldehyde and methylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Methylphenoxy)phenyl)-N-methylmethanamine
  • 1-(4-(4-Chlorophenoxy)phenyl)-N-methylmethanamine
  • 1-(4-(4-Bromophenoxy)phenyl)-N-methylmethanamine

Uniqueness

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-[4-(4-ethylphenoxy)phenyl]-N-methylmethanamine

InChI

InChI=1S/C16H19NO/c1-3-13-4-8-15(9-5-13)18-16-10-6-14(7-11-16)12-17-2/h4-11,17H,3,12H2,1-2H3

InChI Key

STIZWHYRVMAUBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CNC

Origin of Product

United States

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